molecular formula C22H31NO5 B13683724 4-Methoxybenzyl 2-(Boc-amino)-3,3-dicyclopropylpropanoate

4-Methoxybenzyl 2-(Boc-amino)-3,3-dicyclopropylpropanoate

Katalognummer: B13683724
Molekulargewicht: 389.5 g/mol
InChI-Schlüssel: XFQURFGTOVVVFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxybenzyl (S)-2-(Boc-amino)-3,3-dicyclopropylpropanoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a 4-methoxybenzyl group, a Boc-protected amino group, and a dicyclopropylpropanoate moiety, making it a versatile molecule for synthetic and analytical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxybenzyl (S)-2-(Boc-amino)-3,3-dicyclopropylpropanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Protection of the amino group: The amino group is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.

    Formation of the dicyclopropylpropanoate moiety: This involves the cyclopropanation of a suitable precursor, often using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the 4-methoxybenzyl group: This step usually involves a nucleophilic substitution reaction, where the 4-methoxybenzyl group is introduced to the molecule.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis equipment, controlled temperature and pressure conditions, and purification techniques like chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxybenzyl (S)-2-(Boc-amino)-3,3-dicyclopropylpropanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like trifluoroacetic acid for Boc deprotection, followed by nucleophiles for substitution.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Methoxybenzyl (S)-2-(Boc-amino)-3,3-dicyclopropylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Methoxybenzyl (S)-2-(Boc-amino)-3,3-dicyclopropylpropanoate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal a reactive amine, which can then interact with various biological targets. The dicyclopropylpropanoate moiety may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxybenzyl (S)-2-amino-3,3-dicyclopropylpropanoate: Lacks the Boc protection, making it more reactive.

    4-Methoxybenzyl (S)-2-(Boc-amino)-3,3-dipropylpropanoate: Contains dipropyl groups instead of dicyclopropyl groups, affecting its steric properties.

Uniqueness

4-Methoxybenzyl (S)-2-(Boc-amino)-3,3-dicyclopropylpropanoate is unique due to its combination of a Boc-protected amino group and a dicyclopropylpropanoate moiety. This combination provides a balance of reactivity and stability, making it a valuable compound for various synthetic and analytical applications.

Eigenschaften

Molekularformel

C22H31NO5

Molekulargewicht

389.5 g/mol

IUPAC-Name

(4-methoxyphenyl)methyl 3,3-dicyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C22H31NO5/c1-22(2,3)28-21(25)23-19(18(15-7-8-15)16-9-10-16)20(24)27-13-14-5-11-17(26-4)12-6-14/h5-6,11-12,15-16,18-19H,7-10,13H2,1-4H3,(H,23,25)

InChI-Schlüssel

XFQURFGTOVVVFC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC(C(C1CC1)C2CC2)C(=O)OCC3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.